molecular formula C16H19NO3S2 B2690614 N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide CAS No. 1795442-01-1

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide

Cat. No.: B2690614
CAS No.: 1795442-01-1
M. Wt: 337.45
InChI Key: PAIHZCGDWYPNPZ-UHFFFAOYSA-N
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Description

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and pre-clinical research. It belongs to the benzenesulfonamide class of compounds, which have been investigated for their potential in targeting pain pathways, including neuropathic pain and neuralgia . The molecular structure of this agent integrates a benzenesulfonamide core, a thiophene heterocycle, and a tetrahydropyran (oxan) moiety. The thiophene ring is a common pharmacophore that can enhance binding affinity and modulate electronic properties, while the tetrahydropyran group can influence the molecule's solubility and metabolic stability . Researchers value this compound as a key intermediate or target molecule for developing new therapeutic agents. Its mechanism of action is anticipated to involve interaction with specific biological targets common to sulfonamide-based therapeutics, though specific profiling is required to confirm its activity . Structural analogs featuring the N-[(thiophen-2-yl)methyl] group have been documented in chemical databases, underscoring the relevance of this structural motif in drug discovery . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

N-(oxan-4-yl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c18-22(19,16-6-2-1-3-7-16)17(13-15-5-4-12-21-15)14-8-10-20-11-9-14/h1-7,12,14H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIHZCGDWYPNPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N(CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide typically involves the following steps:

    Formation of the oxane ring: This can be achieved through the cyclization of appropriate diols or epoxides under acidic or basic conditions.

    Introduction of the thiophene ring: This step may involve the use of thiophene derivatives and suitable coupling reactions, such as Suzuki or Stille coupling.

    Formation of the benzenesulfonamide moiety: This can be done by reacting benzenesulfonyl chloride with an amine precursor under basic conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research indicates that sulfonamide compounds exhibit significant antimicrobial properties. N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide has been studied for its efficacy against various bacterial strains, including those resistant to conventional antibiotics. The presence of the thiophene group may enhance its interaction with bacterial enzymes, making it a candidate for further development as an antimicrobial agent.

1.2 Anti-inflammatory Properties
Sulfonamides are known for their anti-inflammatory effects, and this compound has shown promise in inhibiting inflammatory pathways. Studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases.

1.3 Cancer Research
Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cells, particularly in models of breast and colon cancer. The compound's mechanism of action appears to involve the inhibition of specific kinases involved in cell proliferation.

Pharmacology

2.1 Drug Design and Development
The structural characteristics of this compound make it an attractive candidate for drug design. Its ability to modulate biological targets suggests potential for the development of new therapeutics aimed at various diseases, including metabolic disorders and neurodegenerative diseases.

2.2 Pharmacokinetics Studies
Pharmacokinetic studies are essential for understanding how this compound behaves in biological systems. Research involving animal models has focused on its absorption, distribution, metabolism, and excretion (ADME) profiles. Such studies help establish dosing regimens and predict human responses.

Material Science

3.1 Polymer Chemistry
The compound can be utilized in polymer synthesis due to its functional groups that allow for modification and cross-linking with other monomers. This application is particularly relevant in developing smart materials with responsive properties suitable for biomedical applications.

3.2 Coating Technologies
this compound can be incorporated into coatings to impart antimicrobial properties to surfaces, which is valuable in medical devices and hospital environments to reduce infection rates.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated effectiveness against resistant strains of E.coli
Anti-inflammatory ActivityReduced cytokine levels in vitro
Cancer Cell ApoptosisInduced apoptosis in breast cancer cell lines

Mechanism of Action

The mechanism of action of N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This leads to the inhibition of bacterial growth. The presence of the oxane and thiophene rings may confer additional biological activities through interactions with other molecular targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound shares a benzenesulfonamide backbone with several analogs but differs in substituent choice:

  • N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzenesulfonamides (e.g., int-8 in ) feature a furan-thiophene hybrid substituent, prioritizing planar aromatic interactions .
  • N-(pyrimidin-2-yl)benzenesulfonamides (e.g., compound 28 in ) incorporate pyrimidine, favoring DNA intercalation or kinase inhibition .

Physicochemical Properties

  • Solubility : The oxan-4-yl group’s ether oxygen may enhance aqueous solubility relative to purely aromatic substituents (e.g., anthracene in ) .
  • Metabolic stability : Saturated rings like oxan-4-yl are less prone to oxidative metabolism than propargyl (e.g., int-8 in ) or furan groups .
  • Lipophilicity : Thiophene’s moderate logP (2.5–3.0) balances the polar sulfonamide core, aiding membrane permeability .

Biological Activity

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound is structurally characterized by the presence of an oxane ring, a thiophene moiety, and a benzenesulfonamide group, which collectively contribute to its biological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H19NO2S2\text{C}_{16}\text{H}_{19}\text{N}\text{O}_{2}\text{S}_{2}

This formula indicates a complex arrangement that facilitates various interactions with biological targets.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors, particularly those involved in inflammatory and metabolic pathways. Sulfonamides are known to inhibit the activity of carbonic anhydrases and other enzymes, which can lead to various pharmacological effects including anti-inflammatory and antibacterial activities.

In Vitro Studies

  • Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on carbonic anhydrases. For instance, a study on related benzenesulfonamides demonstrated significant inhibition of type II carbonic anhydrase, suggesting potential applications in treating conditions like glaucoma .
  • Inflammation Modulation : The compound may also modulate inflammatory responses through inhibition of the NLRP3 inflammasome pathway. This pathway plays a critical role in various diseases, including Alzheimer's disease and myocardial infarction, highlighting the compound's potential therapeutic applications .

In Vivo Studies

  • Animal Models : In vivo studies involving animal models have shown that similar sulfonamide derivatives can effectively reduce inflammation and improve outcomes in models of acute myocardial infarction. Doses around 30 mg/kg were found to significantly limit infarct size and improve cardiac function .
  • Metabolism and Pharmacokinetics : The metabolism of this compound has been studied using HPLC-MS/MS techniques in animal models. Identified metabolites include hydroxylated forms that may contribute to the overall pharmacological profile of the compound .

Case Study 1: Carbonic Anhydrase Inhibition

A detailed investigation into the inhibition of carbonic anhydrase by related compounds revealed that modifications on the sulfonamide moiety significantly affect potency. The study identified several analogues with improved inhibitory activity, suggesting that structural variations could enhance therapeutic efficacy against conditions like glaucoma .

Case Study 2: NLRP3 Inflammasome Inhibition

In a study evaluating the effects of benzenesulfonamide analogues on the NLRP3 inflammasome, it was found that specific structural features were crucial for enhancing anti-inflammatory activity. These findings suggest that this compound may hold promise as a lead compound for developing new anti-inflammatory drugs .

Data Tables

Compound Target Enzyme IC50 (μM) Effect
JC124NLRP3 Inflammasome0.42Significant anti-inflammatory effect
Related SulfonamideCarbonic Anhydrase II0.55Inhibition observed

Q & A

Basic Questions

Q. How can researchers synthesize N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]benzenesulfonamide, and what key reaction parameters ensure high yield and purity?

  • Methodological Answer : Synthesis typically involves a nucleophilic substitution between benzenesulfonyl chloride and amine precursors (e.g., oxan-4-amine and thiophen-2-ylmethylamine). Critical parameters include:

  • Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility.
  • Bases : Triethylamine (TEA) or sodium hydroxide to deprotonate amines.
  • Temperature : Room temperature or mild heating (40–60°C).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product .

Q. What spectroscopic techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Prioritize:

  • NMR : 1^1H/13^{13}C NMR to confirm substituents (e.g., thiophene protons at δ 6.8–7.5 ppm, oxane protons at δ 3.5–4.0 ppm).
  • IR : Sulfonamide S=O stretches (~1350 cm1^{-1} and ~1150 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C16_{16}H19_{19}NO3_3S2_2, expected [M+H]+^+: 346.08).
    Cross-reference with analogs in crystallographic databases (e.g., disordered oxygen atoms in similar sulfonamides) .

Q. What are the primary biological targets hypothesized for this compound, and what in vitro assays are recommended for initial activity screening?

  • Methodological Answer : Structural analogs suggest targets like CB2 receptors (neurological disorders) or kinases (cancer). Assays include:

  • MTT Assay : Cytotoxicity screening in cancer cell lines (e.g., MCF-7, HepG2).
  • Enzyme Inhibition : Fluorogenic substrates for protease/kinase activity.
  • Receptor Binding : Radioligand displacement assays for CB2 .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate electronic properties and reactive sites of this compound?

  • Methodological Answer : Use B3LYP/6-31G * for geometry optimization and electronic analysis. Key steps:

  • Electrostatic Potential (ESP) Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide S=O vs. thiophene sulfur).
  • Frontier Molecular Orbitals : HOMO-LUMO gaps to predict reactivity.
  • Multiwfn : Quantify bond orders and electron localization (e.g., Laplacian of electron density) .

Q. What crystallographic challenges arise when determining this compound’s solid-state structure, and how can SHELX software address them?

  • Methodological Answer : Challenges include disordered atoms (e.g., oxane oxygen) and hydrogen bonding ambiguities . Solutions:

  • SHELXL : Refine disorder via PART instructions and occupancy adjustments.
  • Hydrogen Bond Restraints : Apply DFIX commands to stabilize N–H⋯O interactions.
  • Validation : Check Rint_{int} and Rfree_{free} values for model reliability .

Q. How can molecular docking predict binding affinity to targets like CB2, and what validation steps ensure reliability?

  • Methodological Answer : Using AutoDock Vina :

  • Protein Preparation : Remove water, add charges (e.g., Gasteiger-Marsili).
  • Grid Box : Center on CB2’s active site (coordinates from PDB 5ZTY).
  • Validation : Dock known ligands (e.g., AM-12033) to confirm RMSD < 2.0 Å.
    Compare results with MD simulations for dynamic binding insights .

Q. How to resolve contradictions between in vitro and cell-based bioassay data?

  • Methodological Answer : Investigate:

  • Solubility : Measure logP (e.g., shake-flask method) to assess membrane permeability.
  • Metabolic Stability : Liver microsome assays to identify degradation pathways.
  • Orthogonal Assays : Use SPR (surface plasmon resonance) to confirm target engagement .

Q. How does the thiophene ring’s electronic environment influence nucleophilic substitution reactivity?

  • Methodological Answer : Multiwfn analysis reveals:

  • Fukui Indices : Thiophene’s α-carbon (C2) as electrophilic hotspot.
  • Electron Density : Sulfur’s lone pairs stabilize transition states in SNAr reactions.
    Experimental validation via Hammett plots (σ+^+ for thiophene = -0.04) .

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